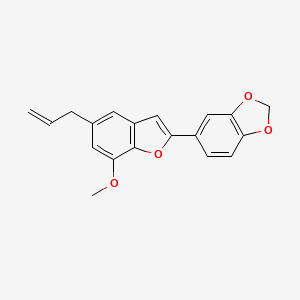

Neolignan 9-nor-7,8-dehydro-isolicarin B

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C19H16O4 |

|---|---|

Peso molecular |

308.3 g/mol |

Nombre IUPAC |

5-(7-methoxy-5-prop-2-enyl-1-benzofuran-2-yl)-1,3-benzodioxole |

InChI |

InChI=1S/C19H16O4/c1-3-4-12-7-14-10-16(23-19(14)18(8-12)20-2)13-5-6-15-17(9-13)22-11-21-15/h3,5-10H,1,4,11H2,2H3 |

Clave InChI |

QHQQIGTXXBIMFB-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=CC2=C1OC(=C2)C3=CC4=C(C=C3)OCO4)CC=C |

Origen del producto |

United States |

Natural Occurrence and Isolation Methodologies

The quest to understand the natural distribution of Neolignan 9-nor-7,8-dehydro-isolicarin B has led researchers to explore a variety of plant families, most notably the Lauraceae and Myristicaceae. These investigations have not only confirmed its presence in specific species but have also shed light on a rich diversity of related neolignan compounds.

Botanical Sources of this compound

Myristica fragrans, the source of both nutmeg (the seed) and mace (the aril), is a well-known reservoir of lignans (B1203133) and neolignans. nih.govnih.gov While direct isolation of this compound from M. fragrans has not been explicitly detailed in available research, the plant is a known producer of a wide array of structurally similar compounds. nih.govnih.gov Studies have documented the presence of numerous neolignans in both the seeds and the mace of the plant. nih.gov The key metabolites identified in M. fragrans include various diarylnonanoids, lignans, and neolignans, which are found in the aril (mace), seed (nutmeg), stem bark, and fruit pericarp. nih.gov

The genus Nectandra is a rich source of neolignans. nih.gov While direct evidence for the presence of this compound in Nectandra oppositifolia is not specified in the reviewed literature, the species is known to contain related compounds. For instance, the neolignan licarin A has been isolated from the n-hexane extract of Nectandra oppositifolia leaves.

Machilus odoratissima, a member of the Lauraceae family, has been identified as a source of this compound. Research has shown that this compound is among the neolignans present in this plant species. The Lauraceae family, in general, is recognized for being a rich source of both lignans and neolignans. nih.gov

The Lauraceae family is a treasure trove of diverse neolignan structures. Several species within this family have been investigated, revealing a range of compounds related to this compound.

From the leaves of Pleurothyrium cinereum , researchers have isolated several macrophyllin-type bicyclo[3.2.1]octanoid neolignans, including cinerin A, cinerin B, cinerin C, and cinerin D. nih.gov The ethanolic extract of this plant has also been found to contain (-)-licarin A and (-)-licarin B. nih.gov

The leaves of Ocotea macrophylla have yielded di-nor-benzofuran neolignan aldehydes, namely ocophyllal A and ocophyllal B, as well as macrophyllin-type bicyclo[3.2.1]octanoid neolignans such as ocophyllol A, ocophyllol B, and ocophyllol C. cngb.org Additionally, (+)-licarin B has been characterized from this species. cngb.org

Investigations into the chemical constituents of Nectandra amazonum have led to the isolation of several neolignans from its leaves, including denudatin B, (+)-licarin A, liliflol B, and (+)-acuminatin. nih.gov

The following table provides a summary of the related neolignans found in these Lauraceae species.

| Botanical Source | Isolated Neolignans |

| Pleurothyrium cinereum | Cinerin A, Cinerin B, Cinerin C, Cinerin D, (-)-Licarin A, (-)-Licarin B |

| Ocotea macrophylla | Ocophyllal A, Ocophyllal B, Ocophyllol A, Ocophyllol B, Ocophyllol C, (+)-Licarin B |

| Nectandra amazonum | Denudatin B, (+)-Licarin A, Liliflol B, (+)-Acuminatin |

Extraction and Purification Strategies from Natural Sources

The isolation of neolignans from their natural botanical sources typically involves a multi-step process of extraction followed by various chromatographic techniques for purification. While a specific protocol for this compound is not extensively detailed, the general methods applied to other neolignans from the same plant sources provide a valuable framework.

A common approach for extracting neolignans from the seeds of Myristica fragrans begins with the use of organic solvents. For instance, dried and powdered seeds may be extracted with ethanol. The resulting crude extract is then subjected to a series of chromatographic separations. This often involves column chromatography using silica (B1680970) gel, with a gradient of solvents of increasing polarity, such as a mixture of n-hexane and ethyl acetate.

Further purification is typically achieved through repeated column chromatography and may be followed by more advanced techniques like preparative High-Performance Liquid Chromatography (HPLC). The structures of the isolated compounds are then elucidated using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and sometimes X-ray crystallography to determine the absolute configuration.

The following table outlines a general procedure for the extraction and isolation of neolignans from Myristica fragrans seeds.

| Step | Procedure |

| Extraction | Dried and powdered plant material (e.g., seeds) is extracted with a suitable organic solvent (e.g., 75% ethanol). |

| Fractionation | The crude extract is subjected to repeated column chromatography on silica gel. |

| Elution | A gradient solvent system, such as n-hexane-ethyl acetate, is used to elute fractions with varying polarities. |

| Purification | Fractions containing the compounds of interest are further purified using additional chromatographic techniques, including preparative HPLC. |

| Structure Elucidation | The chemical structures of the purified compounds are determined using spectroscopic methods like NMR and MS. |

Biosynthetic Pathways and Enzymatic Mechanisms

Origins from the Shikimic Acid Pathway

The journey to synthesizing 9-nor-7,8-dehydro-isolicarin B begins with the shikimic acid pathway, a core metabolic route in plants and microorganisms responsible for the production of aromatic amino acids. cancer.govnih.gov This seven-step pathway converts simple carbohydrate precursors—phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate from the pentose (B10789219) phosphate (B84403) pathway—into chorismate. researchgate.netresearchgate.net Chorismate is a critical branch-point intermediate, serving as the precursor for the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. researchgate.net

For the biosynthesis of neolignans, phenylalanine is the key starting point. nih.gov Phenylalanine enters the general phenylpropanoid pathway, where it is first acted upon by the enzyme phenylalanine ammonia-lyase (PAL). PAL catalyzes the deamination of phenylalanine to form cinnamic acid, which is then sequentially hydroxylated and methylated to produce a variety of phenylpropanoid monomers. nih.govnih.gov These monomers are the fundamental building blocks for a vast array of secondary metabolites, including lignans (B1203133) and neolignans. cancer.govresearchgate.net

Phenylpropanoid Unit Dimerization and Oxidative Coupling

The defining step in the formation of neolignans is the dimerization of two phenylpropanoid units. researchgate.net Unlike true lignans which are linked via a β-β' (C8-C8') bond, neolignans are characterized by other forms of linkages between the two C6-C3 units. researchgate.netnih.gov The formation of 9-nor-7,8-dehydro-isolicarin B involves the oxidative coupling of two phenylpropanoid precursor molecules.

This coupling is a dehydrogenative process where phenoxy radicals are generated from the monomeric phenols. scinito.aiarkat-usa.org These highly reactive radical intermediates then couple in a non-enzymatically controlled but often regio- and stereoselective manner, which can be guided by dirigent proteins in the case of true lignans. arkat-usa.org The specific bond formations in neolignans like 9-nor-7,8-dehydro-isolicarin B are dictated by the resonance forms of the phenoxy radicals and the chemical environment of the reaction. arkat-usa.org The resulting dimeric structure undergoes further modifications, including cyclization and side-chain alterations, to yield the final neolignan scaffold. scinito.ai

Role of Precursors such as Isoeugenol (B1672232) (IE) in Biotransformation

Isoeugenol (IE), a prominent phenylpropanoid, is a key precursor in the biosynthesis of many neolignans. nih.govrepec.org Its structure is derived from the core phenylpropanoid pathway. The biotransformation of isoeugenol is a critical area of study, as it can be enzymatically converted into a variety of valuable compounds, including vanillin (B372448) and dimeric neolignans. nih.govnih.govresearchgate.net

In the context of 9-nor-7,8-dehydro-isolicarin B, isoeugenol serves as the monomeric building block. The oxidative dimerization of isoeugenol leads to the formation of dehydrodiisoeugenol (B190919), a closely related dihydrobenzofuran neolignan. researchgate.net This reaction provides a direct biosynthetic model for the core structure of isolicarin B derivatives. The formation of the specific "9-nor" and "7,8-dehydro" features of the target compound represents subsequent modifications of such a dehydrodiisoeugenol-type intermediate. The biosynthesis of norlignans is known to proceed from phenylpropanoid precursors, and proposed mechanisms for the loss of the C9 carbon include decarboxylation and dehydration from a γ-lactone type lignan (B3055560) intermediate or through a β-oxidative pathway that cleaves the side chain. researchgate.netresearchgate.net The 7,8-dehydro feature likely arises from a subsequent dehydration or oxidation step on the propanoid side chain. researchgate.net

Enzymatic Activities Involved in Neolignan Formation (e.g., Peroxidases, Laccases)

The oxidative coupling of phenylpropanoid precursors like isoeugenol is not spontaneous; it is catalyzed by specific oxidative enzymes. researchgate.net The primary classes of enzymes implicated in this process are peroxidases (e.g., horseradish peroxidase) and laccases. arkat-usa.orgresearchgate.net

Peroxidases: These heme-containing enzymes utilize hydrogen peroxide (H₂O₂) as an oxidant to catalyze the one-electron oxidation of phenolic substrates, generating the necessary phenoxy radicals for dimerization. arkat-usa.orgnih.gov Peroxidases are known to be involved in the biosynthesis of various lignans and neolignans. nih.gov

Laccases: These are multi-copper-containing oxidases that use molecular oxygen (O₂) to oxidize a wide range of phenolic and non-phenolic substrates, with the concomitant reduction of oxygen to water. researchgate.netresearchgate.netcnr.it Laccases have been shown to effectively catalyze the oxidative dimerization of compounds like eugenol (B1671780) and isoeugenol. researchgate.net

The action of these enzymes generates radical intermediates from isoeugenol, which then couple to form the dimeric backbone of the neolignan. researchgate.net Subsequent enzymatic activities, potentially involving dehydrogenases and decarboxylases, would be required to modify the initial dimer into the final 9-nor-7,8-dehydro-isolicarin B structure.

Cellular and Plant Culture-Based Biosynthesis

In vitro systems, such as plant cell and tissue cultures, provide a powerful platform for studying and producing complex secondary metabolites like neolignans. researchgate.net These cultures can be manipulated by altering nutrient media, feeding precursors, or adding elicitors to enhance the production of target compounds.

Research has demonstrated that plant cell cultures are capable of biotransforming precursors into complex molecules. For instance, various plant cell cultures, including those of Medicago sativa and Bovardia ternifolia, have been successfully used to convert supplied isoeugenol into the neolignan dehydrodiisoeugenol, achieving yields up to 23%. researchgate.net This confirms that the enzymatic machinery necessary for the oxidative dimerization of isoeugenol is active in these undifferentiated cell systems. Such culture systems represent a promising and controllable method for producing 9-nor-7,8-dehydro-isolicarin B and for elucidating the finer details of its complete biosynthetic pathway, including the specific enzymes responsible for the "nor" and "dehydro" modifications.

Chemical Synthesis and Structural Modification

Total Synthesis Approaches for Neolignan 9-nor-7,8-dehydro-isolicarin B

Currently, there is a lack of published, peer-reviewed literature detailing the specific total synthesis of this compound. Research has predominantly focused on its isolation from natural sources and the evaluation of its biological properties, such as its activity as a selective cyclooxygenase-2 (COX-2) inhibitor. The structural complexity and the specific stereochemical requirements of this and other neolignans present unique challenges to synthetic chemists.

Synthetic Methodologies for Analogous Neolignans

Given the absence of a dedicated synthesis for this compound, an examination of synthetic strategies for analogous 2,3-dihydrobenzofuran neolignans provides insight into potential synthetic routes.

The primary and most traditional method for the synthesis of the 2,3-dihydrobenzofuran neolignan core structure is the oxidative coupling of two phenylpropanoid (C6-C3) units. researchgate.netresearchgate.net This biomimetic approach mimics the natural biosynthetic pathway in plants.

The reaction typically involves the use of an oxidizing agent to promote the coupling of two phenylpropanoid precursors. Silver(I) oxide (Ag₂O) is a frequently used oxidant for this purpose. scielo.brchemrxiv.org For instance, the oxidative coupling of methyl p-coumarate and methyl ferulate has been optimized to synthesize bioactive dihydrobenzofuran neolignans. scielo.brchemrxiv.org The choice of solvent is crucial for reaction efficiency, with acetonitrile (B52724) being identified as a greener and effective option that can reduce reaction times significantly compared to more traditional solvents like dichloromethane and benzene. scielo.br

The general mechanism involves the formation of radical intermediates from the phenylpropanoid precursors, which then couple to form the dihydrobenzofuran ring system through C8–C5' and C7–O4' bond formation. scielo.br

Table 1: Key Parameters in the Oxidative Coupling of Phenylpropanoids

| Parameter | Typical Reagents/Conditions | Effect on Reaction |

| Oxidant | Silver(I) oxide (Ag₂O) | Promotes the formation of radical intermediates necessary for coupling. scielo.brchemrxiv.org |

| Solvent | Acetonitrile, Dichloromethane, Benzene | Affects reaction time and yield; acetonitrile offers a "greener" alternative with improved efficiency. scielo.br |

| Precursors | Methyl p-coumarate, Methyl ferulate, Caffeoyl derivatives | The structure of the precursor determines the substitution pattern of the final neolignan. researchgate.netmdpi.com |

| Reaction Time | 4-24 hours | Optimization of conditions, such as the use of acetonitrile, can significantly reduce reaction times. scielo.brmdpi.com |

In recent years, biocatalytic and chemoenzymatic methods have emerged as environmentally friendly and highly selective alternatives to classical chemical synthesis. These methods often employ enzymes to catalyze key steps in the synthetic pathway.

Laccases, a class of multi-copper containing oxidase enzymes, have been successfully used to mediate the oxidative coupling of phenylpropanoid derivatives. For example, the laccase from Trametes versicolor has been utilized in the diastereoselective synthesis of new neolignanamides, which share the dihydrobenzofuran skeleton. researchgate.net This enzymatic approach offers the advantages of mild reaction conditions and high selectivity, often proceeding in aqueous or buffered solvent systems, which aligns with the principles of green chemistry. researchgate.net

Design and Synthesis of Structural Derivatives

The synthesis of structural derivatives of neolignans is a common strategy to explore structure-activity relationships (SAR) and to develop compounds with enhanced biological activities. nih.govmdpi.com Modifications can be made to various parts of the neolignan scaffold, including the aromatic rings and the dihydrofuran moiety.

For example, derivatives of the natural bisphenol neolignan honokiol have been synthesized to improve its antiproliferative activity. mdpi.com These modifications have included altering the substitution patterns on the aromatic rings using reactions like the Suzuki-Miyaura coupling. mdpi.com Similarly, various 2-aroyl benzofuran (B130515) derivatives have been synthesized to act as antimicrotubule agents, highlighting the versatility of the benzofuran core in medicinal chemistry. mdpi.com

The synthesis of these derivatives often starts from a common intermediate, which is then subjected to a series of chemical transformations to introduce different functional groups. For instance, dihydrobenzofuran neolignans synthesized via oxidative coupling can be further modified through reactions such as acetylation, reduction, oxidation, alkylation, and hydrolysis to generate a library of related compounds. mdpi.com

Stereoselective Synthetic Strategies

Many biologically active neolignans are chiral, and their biological activity is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance. thieme-connect.com

Both diastereoselective and enantioselective approaches have been developed for the synthesis of dihydrobenzofuran neolignans. thieme-connect.com Enantioselective synthesis aims to produce a single enantiomer of the target molecule. This can be achieved through various strategies, including the use of chiral catalysts or auxiliaries.

For the 2,3-dihydrobenzofuran skeleton, several enantioselective methods have been reported. These include palladium-catalyzed intramolecular asymmetric additions and iodine atom transfer cycloisomerization of olefin-tethered aryl iodides, which can produce optically active 2,3-dihydrobenzofurans in high yields and with excellent enantioselectivities. organic-chemistry.org Bifunctional aminoboronic acids have also been shown to facilitate intramolecular oxa-Michael reactions to yield chiral dihydrobenzofurans. organic-chemistry.org

The stereochemistry of the substituents on the dihydrofuran ring is often controlled during the key bond-forming step. For example, in the biomimetic oxidative coupling, the relative stereochemistry of the substituents at the C2 and C3 positions of the dihydrobenzofuran ring can be influenced by the reaction conditions and the nature of the precursors.

Molecular Pharmacology and Mechanistic Bioactivity in Vitro and Animal Models

Anti-inflammatory Activities

The anti-inflammatory potential of Neolignan 9-nor-7,8-dehydro-isolicarin B has been evaluated through its interaction with crucial enzymes and mediators in the inflammatory cascade.

Cyclooxygenase-2 (COX-2) Inhibitory Mechanisms

This compound has been identified as a potent and selective inhibitor of cyclooxygenase-2 (COX-2). tezu.ernet.innih.govresearchgate.netredalyc.orgredalyc.orgnih.govebi.ac.ukbvsalud.org In a study evaluating 26 neolignans isolated from three Lauraceae species, 9-nor-7,8-dehydro-isolicarin B was the most potent COX-2 inhibitor among the tested compounds. tezu.ernet.innih.govresearchgate.netnih.govebi.ac.ukbvsalud.org The selective inhibition of COX-2 is a key characteristic of benzofuran (B130515) neolignans, distinguishing them from bicyclooctane neolignans which tend to inhibit COX-1 and 5-LOX. tezu.ernet.inredalyc.orgredalyc.orgnih.govebi.ac.uk This suggests that the mechanism of action for its anti-inflammatory effects may be linked to the direct inhibition of COX-2 enzymatic activity, thereby reducing the production of prostaglandins (B1171923) involved in inflammation. redalyc.org

Table 1: COX-2 Inhibitory Activity of this compound

| Compound | Target | Activity | Source Species |

| This compound | COX-2 | Potent Inhibitor | Nectandra amazonum |

5-Lipoxygenase (5-LOX) Modulation

While benzofuran neolignans are primarily recognized for their selective COX-2 inhibition, some studies have investigated their broader anti-inflammatory profile, including their effects on the 5-lipoxygenase (5-LOX) pathway. tezu.ernet.inredalyc.orgredalyc.orgnih.govebi.ac.uk In a comprehensive screening of neolignans, it was observed that bicyclooctane-type neolignans were more prone to inhibiting 5-LOX. tezu.ernet.inredalyc.orgredalyc.orgnih.govebi.ac.uk However, a related compound, nectamazin C, which is a bicyclooctane-type neolignan, demonstrated dual inhibition of both 5-LOX and COX-2. tezu.ernet.innih.govresearchgate.net This highlights the structural nuances that determine the specific inhibitory actions of different neolignans.

Suppression of Inflammatory Mediators (e.g., TNF-α, Nitric Oxide Production)

Research has shown that various neolignans can suppress the production of key inflammatory mediators. For instance, maceneolignans, another class of neolignans, have been found to inhibit the production of tumor necrosis factor-alpha (TNF-α). researchgate.net Additionally, maceneolignan B has been reported to inhibit nitric oxide (NO) production in lipopolysaccharide-activated macrophages. researchgate.net While direct studies on the effect of 9-nor-7,8-dehydro-isolicarin B on TNF-α and NO production are limited, the general anti-inflammatory profile of neolignans suggests this as a potential area for further investigation.

Anti-platelet Aggregation Properties

This compound also exhibits notable anti-platelet aggregation activities, contributing to its potential therapeutic value in cardiovascular conditions.

Platelet Activating Factor (PAF) Antagonism

Studies have identified neolignans as antagonists of the platelet-activating factor (PAF) receptor. tezu.ernet.innih.govresearchgate.netredalyc.org Specifically, while 9-nor-7,8-dehydro-isolicarin B is a potent COX-2 inhibitor, another neolignan, cinerin C, was found to be the most potent PAF-antagonist among the compounds tested in one study. tezu.ernet.innih.govresearchgate.net Bicyclooctane neolignans, in particular, have been shown to selectively inhibit PAF-induced action. tezu.ernet.inredalyc.orgredalyc.orgnih.govebi.ac.uk This suggests that different structural classes of neolignans may target distinct pathways in platelet aggregation.

Inhibition of Agonist-Induced Platelet Aggregation

The anti-platelet effects of neolignans have been demonstrated through the inhibition of agonist-induced platelet aggregation in in vitro models using rabbit platelets. tezu.ernet.innih.govebi.ac.uk A study involving 26 neolignans from Lauraceae species showed their ability to inhibit aggregation induced by various agonists. tezu.ernet.innih.govebi.ac.uk This broad inhibitory action on platelet aggregation underscores the potential of neolignans, including 9-nor-7,8-dehydro-isolicarin B, in modulating platelet function.

Table 2: Anti-platelet Aggregation Activity of Neolignans

| Compound/Class | Mechanism of Action | Model |

| Neolignans (general) | Inhibition of agonist-induced platelet aggregation | Rabbit platelets |

| Bicyclooctane neolignans | Selective inhibition of PAF-action | In vitro |

| Cinerin C | Potent PAF-antagonist | In vitro |

Antioxidant Mechanisms and Free Radical Scavenging

Neolignans as a chemical class are recognized for their antioxidant properties, which are largely attributed to their phenolic structures. researchgate.net These compounds can donate a hydrogen atom to free radicals, thereby neutralizing them and mitigating oxidative stress. While specific studies on the free radical scavenging activity of 9-nor-7,8-dehydro-isolicarin B are not extensively detailed in the currently available literature, the general antioxidant mechanisms of neolignans involve the stabilization of the resulting phenoxyl radical through resonance.

Research on related neolignans, such as licarin A, has demonstrated free-radical scavenging activity. researchgate.net The antioxidant potential of plant extracts containing various neolignans has been evaluated using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. researchgate.net For instance, a leaf extract of a plant known to contain neolignans showed a low IC50 value in the DPPH assay, indicating significant antioxidant capacity. researchgate.net

Anticancer and Cytotoxic Effects (In Vitro Cell Line Studies)

The anticancer potential of neolignans has been a subject of considerable research interest. These compounds have been reported to exhibit cytotoxic effects against various tumor cell lines. researchgate.net The mechanisms underlying these effects are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation.

Antiparasitic and Antiprotozoal Activities

Neolignans have emerged as a promising source of new antiparasitic and antiprotozoal agents. Various compounds within this class have demonstrated activity against a range of parasites, including those responsible for diseases such as leishmaniasis and trypanosomiasis.

Although specific studies detailing the antiparasitic and antiprotozoal activities of 9-nor-7,8-dehydro-isolicarin B are limited in the available scientific literature, the general activity of neolignans is noteworthy. For example, some neolignans have shown inhibitory effects against Trypanosoma cruzi, the parasite that causes Chagas disease. researchgate.net The evaluation of antiparasitic activity often involves determining the concentration of the compound that is effective in inhibiting parasite growth or viability.

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of neolignans have been documented, highlighting their potential as a source for new antimicrobial drugs. researchgate.net These compounds can exhibit activity against a variety of pathogenic bacteria and fungi.

Specific data on the antimicrobial and antifungal spectrum of 9-nor-7,8-dehydro-isolicarin B, including Minimum Inhibitory Concentration (MIC) values, are not extensively reported. However, related neolignans have shown activity. For instance, licarin B is known to possess antibacterial effects. researchgate.net The antimicrobial efficacy of these compounds is typically assessed by determining the MIC, which is the lowest concentration of the substance that prevents visible growth of a microorganism.

Neuroprotective Effects and Related Central Nervous System Actions (In Vitro and Animal Models)

Neolignans have demonstrated a range of effects on the central nervous system, with neuroprotection being a key area of investigation. researchgate.net These compounds may exert their neuroprotective effects through various mechanisms, including antioxidant activity and modulation of inflammatory pathways within the brain.

While direct evidence for the neuroprotective actions of 9-nor-7,8-dehydro-isolicarin B is not prominently featured in the current body of research, related neolignans have shown promising results. For example, extracts containing neolignans have been shown to protect neuronal cells from damage in in vitro models. redalyc.org Furthermore, some neolignans have been investigated for their ability to inhibit enzymes such as acetylcholinesterase, which is a target in the management of Alzheimer's disease.

Enzyme Inhibition Profiles (Beyond COX and LOX)

A significant finding in the study of 9-nor-7,8-dehydro-isolicarin B is its activity as a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. researchgate.netresearchgate.netresearchgate.netredalyc.orgnih.gov This selective inhibition is a key therapeutic target for anti-inflammatory drugs, as COX-2 is primarily involved in the inflammatory response, while the COX-1 isoform is associated with the maintenance of gastric mucosa and platelet function. The inhibition of COX-2 by 9-nor-7,8-dehydro-isolicarin B suggests its potential as an anti-inflammatory agent with a favorable side-effect profile compared to non-selective NSAIDs.

Beyond its well-documented effects on COX enzymes, the broader class of neolignans has been shown to inhibit other enzymes. However, specific inhibitory profiles for 9-nor-7,8-dehydro-isolicarin B against other enzyme systems are not yet well-characterized in the scientific literature.

Structure Activity Relationship Sar Studies

Impact of Structural Modifications on Bioactivity Profiles

The bioactivity of neolignans can be significantly altered by modifying their core structure. For instance, in a study of dehydrodiisoeugenol (B190919) (a related benzofuran (B130515) neolignan), modifications involving the propenyl chain and the phenolic hydroxyl group were explored to enhance biological potential and physicochemical properties. mdpi.com The synthesis of various derivatives, such as methylated, acetylated, and benzylated forms, demonstrated that even minor structural changes can lead to different biological activities. mdpi.com

Similarly, the synthesis and evaluation of analogues of other complex natural products have shown that introducing or altering functional groups can dramatically impact cytotoxicity and other bioactivities. For example, in a series of isoquinoline (B145761) analogs, the introduction of an O-(3-hydroxypropyl) group resulted in a 3-5 times better antitumor activity compared to the parent compound. nih.gov These findings suggest that modifications to the functional groups of 9-nor-7,8-dehydro-isolicarin B, such as its hydroxyl and methoxy (B1213986) groups, could likewise modulate its bioactivity profile.

Correlation Between Molecular Structure and Enzyme Inhibitory Potency

The enzyme inhibitory activity of neolignans is a key area of research. While specific data for 9-nor-7,8-dehydro-isolicarin B is lacking, studies on other compounds provide a basis for hypothesizing its potential. For example, investigations into isothiocyanate derivatives as cholinesterase inhibitors revealed that the nature and position of substituents on the phenyl ring significantly influenced their inhibitory activity against acetylcholinesterase and butyrylcholinesterase. nih.gov Specifically, a 2-methoxyphenyl group conferred the best inhibition on acetylcholinesterase, highlighting the importance of substituent placement. nih.gov

This principle of substituent effects on enzyme inhibition is a cornerstone of medicinal chemistry. Therefore, the specific arrangement of the hydroxyl and methoxy groups on the aromatic rings of 9-nor-7,8-dehydro-isolicarin B is expected to be a critical determinant of its potential enzyme inhibitory potency. The presence and location of these groups can affect binding affinity to target enzymes through hydrogen bonding and other non-covalent interactions.

Influence of Neolignan Skeletal Type on Biological Permeability

The ability of a compound to permeate biological membranes is crucial for its bioavailability. The skeletal structure of a neolignan plays a significant role in this property. For instance, a study on the membrane permeability of natural flavonoids and their derivatives highlighted that most flavonolignans are highly permeable in the gastrointestinal tract, which is a prerequisite for good bioavailability. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are powerful tools for predicting the biological activity of compounds based on their physicochemical properties. Although no specific QSAR models for 9-nor-7,8-dehydro-isolicarin B have been reported, studies on related neolignan classes offer a glimpse into how such a model might be constructed.

A QSAR study on antileishmanial 2-phenyl-2,3-dihydrobenzofurans, which share the same core skeleton, demonstrated the utility of this approach. nih.gov The models developed in that study were able to predict the antileishmanial potency and revealed the importance of steric effects and the presence of an acrylate (B77674) unit for activity. nih.gov Another QSAR study on 8-O-4'-neolignans with antifungal activity utilized the PM3 semi-empirical method to calculate molecular properties and correlate them with bioactivity. researchgate.net

These examples indicate that a QSAR model for 9-nor-7,8-dehydro-isolicarin B and its analogues would likely incorporate descriptors related to its electronic properties (such as electrostatic potential) and steric features to predict its biological activity.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatographic techniques are fundamental for the separation of "Neolignan 9-nor-7,8-dehydro-isolicarin B" from complex mixtures, such as plant extracts. The choice of method depends on the sample matrix, the required sensitivity, and the analytical objective, whether it is for quantification or isolation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of neolignans due to its high resolution and sensitivity. researchgate.net For the analysis of "this compound," a reversed-phase HPLC system is typically employed. researchgate.net This approach uses a non-polar stationary phase (like a C18 column) and a polar mobile phase, which is suitable for the separation of moderately polar compounds like neolignans. mdpi.com

The detection of the compound is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, often set at wavelengths of 254 nm or 280 nm where phenylpropanoid structures exhibit strong absorbance. mdpi.com Method development would involve optimizing the mobile phase composition, typically a gradient of water (often with acid modifiers like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol, to achieve adequate separation from other co-eluting compounds. rsc.org While specific HPLC parameters for "this compound" are not widely published, a general method for neolignan analysis can be adapted as presented in the table below.

Table 1: Representative HPLC Parameters for Neolignan Analysis

| Parameter | Value/Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile |

| Gradient | 0-30 min, 20-80% B; 30-35 min, 80-100% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

This table presents a typical set of starting conditions for the HPLC analysis of neolignans and would require optimization for the specific analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity compared to HPLC with UV detection, making it a powerful tool for the definitive identification and quantification of "this compound," even at trace levels in complex biological matrices. nih.gov This hyphenated technique couples the separation power of LC with the mass-resolving capability of tandem mass spectrometry. rsc.org

For the analysis of neolignans, Electrospray Ionization (ESI) is a common choice, which can be operated in either positive or negative ion mode. mdpi.com In positive ion mode, the molecule would likely be detected as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. The subsequent fragmentation of the precursor ion in the collision cell of the mass spectrometer (MS/MS) generates a unique fragmentation pattern that is highly specific to the compound's structure, enabling unambiguous identification. mdpi.com Targeted LC-MS/MS methods, such as Multiple Reaction Monitoring (MRM), can be developed for high-throughput quantification. nih.gov

Table 2: Predicted LC-MS/MS Parameters for this compound

| Parameter | Value/Condition |

| LC System | UPLC/HPLC with a C18 column |

| Mobile Phase | Water (0.1% Formic Acid) and Acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | Predicted m/z based on chemical formula |

| Fragment Ions | Specific m/z values from in-silico fragmentation |

| Scan Type | Multiple Reaction Monitoring (MRM) |

This table provides a predicted set of parameters for an LC-MS/MS method. The exact mass and fragmentation pattern would need to be determined experimentally.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of "this compound." Each method provides unique information about the molecule's chemical structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including "this compound." One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

For "this compound," the ¹H NMR spectrum would be expected to show signals in the aromatic region corresponding to the protons on the phenyl rings, as well as signals for methoxy (B1213986) groups and protons of the propane (B168953) unit. The ¹³C NMR spectrum would complement this by showing signals for all unique carbon atoms, including quaternary carbons.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assembling the complete molecular structure. COSY reveals proton-proton couplings, HSQC correlates directly bonded carbon and proton atoms, and HMBC shows correlations between carbons and protons over two to three bonds, which is crucial for connecting the different structural fragments of the molecule. The structural characterization of neolignans is often confirmed through extensive 1D and 2D NMR analysis. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic rings and conjugated systems present in "this compound." The UV-Vis spectrum of a neolignan typically displays absorption maxima (λmax) in the range of 250-350 nm, which is characteristic of the phenylpropanoid skeleton. nih.govnih.gov The exact position and intensity of these absorption bands can be influenced by the substitution pattern on the aromatic rings and the nature of the linkage between the phenylpropanoid units. This technique is often used in conjunction with HPLC for detection and preliminary characterization. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. youtube.com For "this compound," the IR spectrum would be expected to show characteristic absorption bands for various functional groups. nih.gov

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretching (phenolic) | 3200-3600 (broad) |

| C-H stretching (aromatic) | 3000-3100 |

| C-H stretching (aliphatic) | 2850-3000 |

| C=C stretching (aromatic) | 1500-1600 |

| C-O stretching (ether) | 1000-1300 |

This table presents expected regions for IR absorption bands based on the general structure of neolignans. The exact wavenumbers can vary based on the specific molecular environment.

Mass Spectrometry (MS)

Mass spectrometry stands as a pivotal technique for the structural elucidation and identification of neolignans, including 9-nor-7,8-dehydro-isolicarin B. This analytical method provides detailed information about the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition.

In the analysis of neolignans from plant extracts, techniques such as Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS) are frequently employed. For instance, in a study of Nectandra grandiflora extracts, this method facilitated the identification of various lignans (B1203133) and neolignans. The fragmentation patterns observed in the MS/MS spectra are crucial for distinguishing between isomers and identifying specific structural features. For 9-nor-7,8-dehydro-isolicarin B, characteristic fragmentation would involve the cleavage of specific bonds within its complex structure, providing a unique fingerprint for its identification.

The high resolution and accuracy of QTOF-MS enable the precise determination of molecular formulas. The negative ion mode is often utilized for the analysis of phenolic compounds like neolignans due to the acidic nature of the hydroxyl groups, which are readily deprotonated.

Table 1: Mass Spectrometry Data for Related Neolignans

| Compound | Molecular Formula | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| Isolicarin B | C₂₀H₂₂O₄ | 325.1445 | Not specified |

| Eusiderin A | C₂₂H₂₆O₆ | 385.1605 | Not specified |

| Grandiflorone A | C₂₁H₂₄O₆ | 361.1605 | Not specified |

This table represents typical data obtained in MS analysis of related neolignan compounds. Specific fragmentation data for 9-nor-7,8-dehydro-isolicarin B would follow a similar pattern based on its unique structure.

Computational Chemistry and Molecular Docking for Binding Mode Analysis

Computational chemistry and molecular docking are indispensable tools for investigating the potential biological activities of neolignans like 9-nor-7,8-dehydro-isolicarin B at a molecular level. These in silico methods predict the binding affinity and interaction patterns between a ligand (the neolignan) and a biological target, such as an enzyme or receptor.

Molecular docking studies can reveal key insights into how 9-nor-7,8-dehydro-isolicarin B might exert a biological effect. The process involves generating a three-dimensional model of the neolignan and docking it into the active site of a target protein. The software then calculates the most favorable binding poses and estimates the binding energy. These calculations help to identify crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For example, related neolignans have been studied for their inhibitory potential against various enzymes. In such studies, the neolignan is docked into the enzyme's active site to predict its binding orientation and affinity. The results can guide further experimental studies and the rational design of more potent inhibitors. The specific interactions of the functional groups on the 9-nor-7,8-dehydro-isolicarin B molecule, such as its hydroxyl and methoxy groups, with amino acid residues in the target's active site are critical for its potential activity.

Chiral Separation and Analysis

The stereochemistry of neolignans is a critical determinant of their biological activity. Many neolignans, including potentially 9-nor-7,8-dehydro-isolicarin B, possess chiral centers, meaning they can exist as different stereoisomers (enantiomers or diastereomers). These isomers often exhibit distinct pharmacological and toxicological profiles. Therefore, the separation and analysis of individual stereoisomers are essential.

Chiral separation is typically achieved using chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). The choice of the CSP is crucial and depends on the specific structural characteristics of the neolignan. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including lignans and neolignans.

The development of a chiral separation method involves optimizing various parameters, including the mobile phase composition (solvents and additives), flow rate, and column temperature, to achieve baseline separation of the stereoisomers. Once separated, the individual isomers can be collected for further characterization and biological testing. The absolute configuration of the separated isomers is often determined using chiroptical methods like circular dichroism (CD) spectroscopy in conjunction with quantum chemical calculations.

Table 2: Compound Names Mentioned

| Compound Name |

| 9-nor-7,8-dehydro-isolicarin B |

| Isolicarin B |

| Eusiderin A |

| Grandiflorone A |

Metabolism and Pharmacokinetic Studies Non Human in Vitro and Animal Models

In Vitro Metabolic Transformations (e.g., Liver Microsomes)

In vitro studies utilizing liver microsomes are a cornerstone for elucidating the metabolic pathways of xenobiotics. For neolignans, these studies often reveal a range of biotransformations. While specific studies on 9-nor-7,8-dehydro-isolicarin B are not available, research on other neolignans, such as myrislignan, has demonstrated that rat liver microsomes can produce several metabolites. These transformations are indicative of the types of reactions that 9-nor-7,8-dehydro-isolicarin B might undergo.

Metabolite Identification (e.g., Demethylation, Ring-opening)

The identification of metabolites is crucial for understanding the biological activity and clearance of a compound. For lignans (B1203133) and neolignans, common metabolic reactions include demethylation and hydroxylation. For example, the in vitro metabolism of the lignan (B3055560) (-)-grandisin by human liver microsomes has led to the identification of four O-demethylated metabolites. It is plausible that 9-nor-7,8-dehydro-isolicarin B could undergo similar demethylation reactions, given the presence of methoxy (B1213986) groups in its structure. However, without specific experimental data, the exact metabolites of 9-nor-7,8-dehydro-isolicarin B remain unidentified.

Intestinal Permeability Assessment (e.g., Caco-2 Cell Monolayer Model)

The Caco-2 cell monolayer model is a widely accepted in vitro tool for predicting the intestinal absorption of compounds. Studies on various neolignans using this model have often suggested good permeability. For instance, research on neolignans from Myristica fragrans indicated that 8-O-4'-type neolignans exhibit high permeability, primarily through passive diffusion nih.gov. Given its structural class, it is hypothesized that 9-nor-7,8-dehydro-isolicarin B may also exhibit moderate to good intestinal permeability.

Table 1: Representative Intestinal Permeability of Neolignans (Caco-2 Model)

| Compound Class | Permeability Classification | Primary Transport Mechanism |

| 8-O-4'-type neolignans | High | Passive Diffusion |

| Benzofuran-type neolignans | Poor to Moderate | Passive Diffusion |

Note: This table is based on data for other neolignans and serves as a predictive reference in the absence of specific data for 9-nor-7,8-dehydro-isolicarin B.

Distribution within Animal Tissues and Organs (e.g., Cerebral Nuclei)

The tissue distribution of a compound provides insights into its potential sites of action and accumulation. Studies in rats have shown that lignan metabolites can be distributed to various tissues, including the liver, testes, prostate, and lung nih.gov. The efflux transporter ABCG2 has been shown to influence the tissue levels of lignans and their metabolites researchgate.net. The distribution profile of 9-nor-7,8-dehydro-isolicarin B in animal tissues has not yet been reported.

Elimination Pathways and Excretion Profiles (e.g., Fecal and Urinary Excretion in Rats)

Understanding the elimination pathways is essential for determining the half-life and potential for accumulation of a compound. For many plant-derived lignans, excretion occurs via both feces and urine after metabolic transformations by the gut microbiota and host enzymes. Specific excretion profiles for 9-nor-7,8-dehydro-isolicarin B in animal models have not been documented in the available literature.

Transport Mechanisms (e.g., Passive Diffusion)

The mechanism by which a compound crosses biological membranes influences its absorption and distribution. For many neolignans, passive diffusion appears to be a primary mechanism of transport across the intestinal epithelium nih.gov. Plant lignans and norlignans have also been shown to interact with transport proteins such as the Multidrug Resistance Protein 1 (MRP1/ABCC1), which could influence their cellular uptake and efflux iiarjournals.org. The specific transport mechanisms for 9-nor-7,8-dehydro-isolicarin B have yet to be experimentally determined.

Ecological and Phytochemical Significance

Role in Plant Defense Mechanisms

Neolignans are a crucial component of the chemical arsenal (B13267) that plants deploy for protection against a variety of biotic and abiotic stresses. rsc.org Their role as defensive agents is multifaceted, encompassing protection against herbivores, and pathogenic microorganisms such as fungi and bacteria. rsc.orgnih.gov

The biosynthesis of neolignans is often induced in response to external threats. For instance, the expression of genes encoding for dirigent proteins and laccases, which are essential for neolignan biosynthesis, has been shown to be activated by stressors such as mechanical wounding and pathogen attack. oup.com This inducible production suggests a dynamic role for these compounds in the plant's defense strategy. In Arabidopsis, neolignans have been shown to be crucial for seed coat permeability, indicating a protective role against external factors. oup.com

Lignans (B1203133) and neolignans are synthesized via the shikimic acid pathway, which also produces a wide array of other secondary metabolites involved in plant defense. rsc.org The production of these compounds can be a general response to stress. For example, in Populus species, the upregulation of genes involved in the biosynthesis of monolignols, the precursors to lignans and neolignans, is observed following fungal infection, highlighting their role in defense through lignification and the production of antimicrobial lignans. nih.gov

Contribution to Plant Chemotaxonomy

Chemotaxonomy utilizes the chemical constituents of plants as a tool for classification and understanding phylogenetic relationships. Neolignans, due to their structural diversity and often restricted distribution within certain plant taxa, serve as valuable chemotaxonomic markers. rsc.org

The presence and structural type of neolignans can be characteristic of specific plant families, genera, and even species. For instance, the Lauraceae family is a well-known rich source of a wide variety of lignans and neolignans, and the specific types of these compounds are considered important for the chemotaxonomic classification of genera like Ocotea and Nectandra. nih.gov Similarly, the Virola genus, belonging to the Myristicaceae family, is characterized by the presence of a diverse array of neolignans. mdpi.comresearchgate.netnih.gov The specific neolignan profile can help to distinguish between different Virola species.

The structural features of 9-nor-7,8-dehydro-isolicarin B, such as the "nor-" prefix indicating the loss of a carbon atom and the "dehydro-" suggesting an additional double bond, point to specific biosynthetic modifications. rsc.org These modifications are often enzyme-catalyzed and genetically controlled, making the resulting compounds reliable markers for taxonomic classification. The presence of such a specifically modified neolignan in a plant would be a strong indicator of its taxonomic placement within a group known for producing similar compounds.

While the exact distribution of 9-nor-7,8-dehydro-isolicarin B is not documented in the available literature, the study of its occurrence would undoubtedly contribute to a more refined chemotaxonomic understanding of the plant species that synthesize it.

Future Directions in Neolignan 9 nor 7,8 Dehydro Isolicarin B Research

Elucidation of Novel Biosynthetic Pathways

While the general biosynthetic routes for many lignans (B1203133) and neolignans, originating from the shikimate pathway and involving the oxidative coupling of phenylpropanoid units, are established, the specific enzymatic steps leading to the formation of 9-nor-7,8-dehydro-isolicarin B remain to be fully elucidated. nottingham.ac.uk Future research will likely focus on identifying and characterizing the specific enzymes, such as laccases and dirigent proteins, responsible for its unique structural features. researchgate.net The biosynthesis of related neolignans often involves complex enzymatic cascades that dictate the final chemical architecture. rsc.orgnih.gov Unraveling these pathways could pave the way for biotechnological production of this and other valuable neolignans. nih.govresearchgate.net A deeper understanding of the biosynthetic machinery will also provide insights into the chemical ecology of the producing organisms.

Exploration of Additional In Vitro Biological Activities

Preliminary studies on related neolignans have revealed a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. rsc.orgnih.gov For instance, the related compound Licarin B has been shown to inhibit nitric oxide production and improve insulin (B600854) sensitivity. medchemexpress.comabmole.com Future in vitro studies on 9-nor-7,8-dehydro-isolicarin B should systematically screen for a wider array of pharmacological properties. This could include, but is not limited to, antiviral, antimicrobial, and neuroprotective activities, which have been observed in other neolignans. nih.gov High-throughput screening assays against a diverse panel of cell lines and molecular targets will be instrumental in uncovering the full therapeutic potential of this compound.

Development of Advanced Synthetic Methodologies

The development of efficient and stereoselective total synthesis routes is a critical goal in neolignan research. nih.gov While methods for the synthesis of related neolignan scaffolds exist, future work should focus on creating more streamlined and versatile synthetic strategies for 9-nor-7,8-dehydro-isolicarin B. researchgate.netacs.orgmdpi.com This could involve the application of novel catalytic systems, such as those employing palladium or other transition metals, to facilitate key bond-forming reactions. researchgate.net The development of asymmetric synthetic methods will also be crucial for accessing enantiomerically pure forms of the compound, which is often essential for potent and selective biological activity. nih.gov Such advancements would not only provide a reliable supply of the natural product for further study but also enable the synthesis of novel analogs.

In-depth Molecular Target Identification and Validation

A fundamental aspect of future research will be to pinpoint and validate the specific molecular targets through which 9-nor-7,8-dehydro-isolicarin B exerts its biological effects. While related compounds like Licarin B are known to interact with targets such as PPARγ, the direct targets of 9-nor-7,8-dehydro-isolicarin B remain unknown. medchemexpress.comabmole.com Techniques such as affinity chromatography, chemical proteomics, and computational docking studies can be employed to identify potential binding partners. Subsequent validation through in vitro binding assays and functional studies in cellular and animal models will be necessary to confirm these interactions and elucidate the mechanism of action at a molecular level.

Application of Omics Technologies (e.g., Metabolomics, Proteomics)

The application of "omics" technologies offers a powerful, systems-level approach to understanding the biological impact of 9-nor-7,8-dehydro-isolicarin B. nih.govnih.govresearchgate.netfrontiersin.org Metabolomics can be used to profile the changes in the cellular metabolome following treatment with the compound, providing insights into the metabolic pathways it perturbs. nih.govhhu.de Similarly, proteomics can identify changes in protein expression levels, offering clues about the compound's mechanism of action and potential off-target effects. nih.govfrontiersin.org Integrating these omics datasets can provide a comprehensive picture of the cellular response to 9-nor-7,8-dehydro-isolicarin B and help to identify novel biomarkers and therapeutic targets. nih.gov

Design of Optimized Analogs for Enhanced Efficacy and Selectivity

Building on the knowledge gained from synthetic, biological, and mechanistic studies, the rational design and synthesis of optimized analogs of 9-nor-7,8-dehydro-isolicarin B represents a promising future direction. Structure-activity relationship (SAR) studies, guided by computational modeling, can inform the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov By systematically modifying the core scaffold and its substituents, it may be possible to enhance desired biological activities while minimizing potential off-target effects. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery and holds significant potential for translating the therapeutic promise of this neolignan into tangible clinical benefits.

Q & A

Basic Research Questions

Q. What are the primary biological activities of 9-nor-7,8-dehydro-isolicarin B, and how are these activities experimentally validated?

- Methodological Answer : The compound exhibits selective inhibition of cyclooxygenase-2 (COX-2) and antagonism of platelet-activating factor (PAF). To validate these activities:

- COX-2 Inhibition : Use enzymatic assays with recombinant COX-2 isoforms, measuring prostaglandin E2 (PGE2) production via ELISA or LC-MS. Include positive controls (e.g., celecoxib) and negative controls (COX-1 assays) to confirm selectivity .

- PAF Antagonism : Perform competitive binding assays using radiolabeled PAF and isolated platelet membranes. Quantify displacement of PAF binding via scintillation counting, with WEB-2086 as a reference antagonist .

- Data Table :

| Assay Type | Target | IC₅₀/EC₅₀ | Reference Compound | Source |

|---|---|---|---|---|

| COX-2 Inhibition | Enzyme | ≤10 µM | Celecoxib (IC₅₀ = 0.04 µM) | Coy et al., 2009b |

| PAF Receptor Binding | Receptor | Not reported | WEB-2086 (IC₅₀ = 0.1 µM) | Coy et al., 2009b |

Q. How is 9-nor-7,8-dehydro-isolicarin B isolated and structurally characterized?

- Methodological Answer :

- Isolation : Extract plant material (e.g., Nectandra species) with methanol or ethanol, followed by liquid-liquid partitioning (e.g., hexane, ethyl acetate). Purify via column chromatography (silica gel, Sephadex LH-20) and HPLC with a C18 column .

- Structural Elucidation : Use 1D/2D NMR (¹H, ¹³C, COSY, HMBC) for stereochemical determination. Confirm molecular weight via HR-ESI-MS. Compare optical rotation and spectral data with literature for absolute configuration .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for neolignans like 9-nor-7,8-dehydro-isolicarin B?

- Methodological Answer :

- Assay Variability : Standardize assay conditions (e.g., enzyme source, incubation time). For COX-2, use human recombinant enzyme to avoid interspecies variability.

- Solubility Issues : Pre-dissolve the compound in DMSO (<0.1% final concentration) to prevent solvent interference. Validate solubility via dynamic light scattering (DLS).

- Data Reproducibility : Replicate experiments across independent labs, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use open-access datasets for cross-validation .

Q. How can researchers design experiments to differentiate between COX-2 inhibition and PAF antagonism mechanisms in inflammatory models?

- Methodological Answer :

- In Vitro Models : Use RAW 264.7 macrophages stimulated with LPS. Measure PGE2 (COX-2 activity) and β-hexosaminidase release (PAF-mediated degranulation). Compare inhibition profiles with selective inhibitors (e.g., celecoxib for COX-2, WEB-2086 for PAF) .

- In Vivo Models : Employ carrageenan-induced paw edema in rodents. Pre-treat with 9-nor-7,8-dehydro-isolicarin B and assess edema reduction. Use COX-2 knockout mice to isolate PAF-specific effects .

Q. What advanced techniques are critical for elucidating the structure-activity relationship (SAR) of 9-nor-7,8-dehydro-isolicarin B derivatives?

- Methodological Answer :

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for COX-2 and PAF receptor. Validate with free-energy perturbation (FEP) calculations.

- Synthetic Modifications : Introduce substituents at C-7/C-8 positions to assess steric/electronic effects. Use Suzuki-Miyaura coupling for regioselective functionalization.

- Biological Testing : Screen derivatives in parallel assays (COX-2, PAF, cytotoxicity) to identify selective analogs. Apply multivariate analysis (PCA) to correlate structural features with activity .

Methodological Best Practices

- Data Integrity : Adhere to guidelines from e-Polymers for experimental reporting, including SI unit standardization, NMR parameter documentation, and raw data deposition in repositories like Zenodo .

- Critical Analysis : Follow IB Extended Essay criteria for statistical rigor (e.g., ANOVA for dose-response curves) and clarity in data visualization (e.g., GraphPad Prism for dose-inhibition plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.